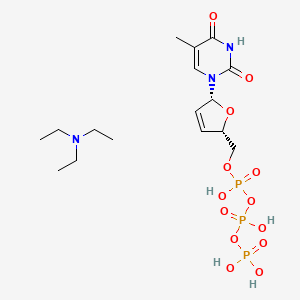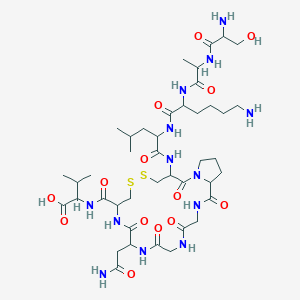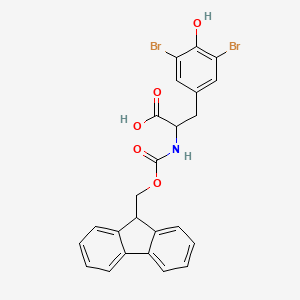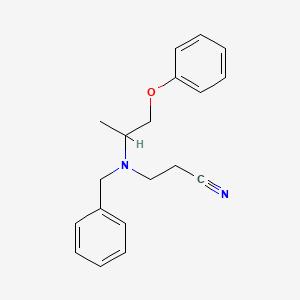![molecular formula C11H17BBrNO3 B13401489 (4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is a boronic ester derivative with the molecular formula C11H15BBrNO2 and a molecular weight of 283.96 g/mol . This compound is characterized by the presence of a bromine atom on the benzene ring and a boronic ester group formed with N-methyldiethanolamine. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester typically involves the reaction of 4-bromobenzeneboronic acid with N-methyldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the cyclic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as organometallic reagents (e.g., lithium derivatives).
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as n-butyllithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of boronic acids or boranes.
科学研究应用
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester primarily involves its role as a boronic ester in chemical reactions In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond
相似化合物的比较
Similar Compounds
- 4-Bromophenylboronic acid
- 4-Bromobenzeneboronic acid
- N-Methyldiethanolamine boronic ester
- N-Phenyldiethanolamine boronic ester
Uniqueness
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is unique due to its cyclic ester structure, which provides enhanced stability and reactivity compared to other boronic esters. The presence of both a bromine atom and a boronic ester group allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.
属性
分子式 |
C11H17BBrNO3 |
|---|---|
分子量 |
301.97 g/mol |
IUPAC 名称 |
(4-bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C11H17BBrNO3/c1-14(6-8-15)7-9-17-12(16)10-2-4-11(13)5-3-10/h2-5,15-16H,6-9H2,1H3 |
InChI 键 |
BZBCILFRSICLFL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)Br)(O)OCCN(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)

![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)

![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)




![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
